2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile Atenolol impurity H is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Brand Name: Vulcanchem
CAS No.: 29277-73-4
VCID: VC21339154
InChI: InChI=1S/C14H20N2O2/c1-11(2)16-9-13(17)10-18-14-5-3-12(4-6-14)7-8-15/h3-6,11,13,16-17H,7,9-10H2,1-2H3
SMILES: CC(C)NCC(COC1=CC=C(C=C1)CC#N)O
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile

CAS No.: 29277-73-4

Cat. No.: VC21339154

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile - 29277-73-4

Description Atenolol impurity H is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
CAS No. 29277-73-4
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile
Standard InChI InChI=1S/C14H20N2O2/c1-11(2)16-9-13(17)10-18-14-5-3-12(4-6-14)7-8-15/h3-6,11,13,16-17H,7,9-10H2,1-2H3
Standard InChI Key VGJIPAKCLDHBAL-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)CC#N)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)CC#N)O
Appearance Solid
Melting Point 70-78°C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator